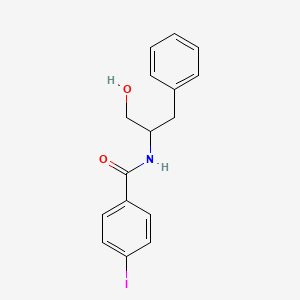

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide

Description

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzoyl group linked to a chiral 1-hydroxy-3-phenylpropan-2-amine moiety. The compound’s structure combines a lipophilic iodinated aromatic ring with a polar hydroxypropanolamine side chain, which may influence its pharmacokinetic properties, such as solubility, tissue penetration, and receptor binding.

Properties

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIUQNMQPPNTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224923 | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478040-52-7 | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide typically involves the condensation of 4-iodobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group, forming the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine by reducing the amide group.

Substitution: The iodine atom in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.

Major Products Formed:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of MTH1 Enzyme

One of the primary applications of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide is its role as an inhibitor of the MTH1 enzyme. This enzyme is implicated in several autoimmune diseases and inflammatory conditions. The inhibition of MTH1 has been linked to potential treatments for diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. A patent describes the compound's use for treating these conditions through immunomodulatory effects achieved by MTH1 inhibition .

Case Study: Treatment of Autoimmune Diseases

- Condition : Rheumatoid Arthritis

- Mechanism : Inhibition of MTH1 reduces inflammation and immune response.

- Outcome : Preclinical studies indicate significant reduction in disease markers in animal models.

3.1 Potential Use in Cancer Therapy

Research indicates that compounds similar to this compound may also play a role in cancer therapy by modulating pathways associated with tumor growth and metastasis. For instance, MTH1 inhibitors are being explored for their ability to sensitize cancer cells to chemotherapy .

Case Study: Cancer Treatment

- Condition : Non-Small Cell Lung Cancer

- Mechanism : Targeting metabolic pathways through MTH1 inhibition.

- Outcome : Enhanced efficacy of standard chemotherapy agents observed in vitro.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and the phenyl group can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, respectively. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Several benzamide derivatives share the N-(1-hydroxy-3-phenylpropan-2-yl) backbone but differ in the substituents on the benzamide ring (Table 1).

| Compound Name | Substituent (R) | Molecular Formula | Key Features |

|---|---|---|---|

| N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide | 4-Iodo | C₁₆H₁₅INO₂ | Lipophilic iodine enhances melanin affinity; potential for theranostics. |

| N-(1-hydroxy-3-phenylpropan-2-yl)-4-methoxybenzamide | 4-Methoxy | C₁₇H₁₈NO₃ | Methoxy group increases polarity; may reduce melanin binding vs. iodine. |

| N-(1-hydroxy-3-phenylpropan-2-yl)-4-ethoxybenzamide | 4-Ethoxy | C₁₈H₂₀NO₃ | Ethoxy group enhances lipophilicity; moderate tumor uptake in preclinical models. |

| N-(1-hydroxy-3-phenylpropan-2-yl)-4-propoxyphenylbenzamide | 4-Propoxy | C₁₉H₂₂NO₃ | Propoxy chain may improve tissue retention but reduce solubility. |

Key Insight: The iodine atom in the target compound enhances melanin-targeting efficiency compared to alkoxy substituents, as seen in melanotropic benzamides like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), which demonstrated 81% sensitivity and 100% specificity in melanoma imaging .

Amine Side Chain Variants

The nature of the amine side chain significantly impacts receptor binding and biodistribution (Table 2).

However, BZA’s diethylaminoethyl moiety improves tumor retention, critical for imaging and therapy .

Iodine Position and Isosteric Replacements

The position of iodine and substitution with other halogens or groups alters melanin affinity and pharmacokinetics (Table 3).

Key Insight : Para-iodo substitution maximizes melanin interaction, as seen in BZA and the target compound. Ortho-substituted analogs exhibit reduced efficacy, highlighting the importance of iodine positioning .

Biological Activity

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

This structure indicates the presence of both a hydroxyl group and an iodine atom, which may contribute to its biological activity.

1. Sigma Receptor Interaction

Recent studies suggest that compounds similar to this compound may interact with sigma receptors, particularly the sigma-1 receptor (Sig-1R). This receptor plays a crucial role in various cellular processes including:

- Neuroprotection : Sig-1R ligands have been shown to promote neuronal survival under stress conditions by regulating protein folding and preventing apoptosis .

- Modulation of Neurotransmitter Release : Activation of Sig-1R can influence neurotransmitter systems, potentially providing therapeutic effects in neuropsychiatric disorders .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds that contain iodine have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of various compounds on neuronal cells under oxidative stress. This compound was tested alongside other sigma receptor ligands. The results indicated that this compound significantly reduced cell death and promoted neurite outgrowth, suggesting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.